Tetrabutyl ammonium tetracyanoborate
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Overview
Description
Tetrabutyl ammonium tetracyanoborate is a quaternary ammonium salt with a tetracyanoborate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase-transfer catalyst and in the preparation of other tetrabutyl ammonium salts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutyl ammonium tetracyanoborate can be synthesized through a metathesis reaction between tetrabutyl ammonium bromide and sodium tetracyanoborate. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Water or a mixture of water and ethanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Tetrabutyl ammonium bromide and sodium tetracyanoborate
Solvent: Water or ethanol
Purification: Filtration and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl ammonium tetracyanoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The tetracyanoborate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabutyl ammonium cyanate, while reduction may produce tetrabutyl ammonium borohydride.
Scientific Research Applications
Tetrabutyl ammonium tetracyanoborate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tetrabutyl ammonium tetracyanoborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The tetracyanoborate anion can interact with various molecular targets, including metal ions and organic molecules, through coordination and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutyl ammonium bromide
- Tetrabutyl ammonium chloride
- Tetrabutyl ammonium iodide
- Tetrabutyl ammonium fluoride
Uniqueness
Tetrabutyl ammonium tetracyanoborate is unique due to its tetracyanoborate anion, which imparts distinct chemical properties and reactivity. Compared to other tetrabutyl ammonium salts, it offers enhanced stability and selectivity in various chemical reactions.
Properties
IUPAC Name |
tetrabutylazanium;tetracyanoboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4BN4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-5(2-7,3-8)4-9/h5-16H2,1-4H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQJESBWUXMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C#N)(C#N)C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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